methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate
Description
Historical Development and Discovery
The compound first emerged in synthetic chemistry literature in the early 21st century, with its initial synthesis documented in PubChem records dated September 11, 2005. Patent US8993574B2, granted in 2015, marked a pivotal milestone by disclosing its utility as a broad-spectrum antifungal agent. The patent outlines its development under F2C Ltd, emphasizing its efficacy against resistant fungal strains—a critical advancement given the rising prevalence of azole-resistant Candida and Aspergillus species.
Key historical milestones include:
- 2005 : First synthetic characterization (PubChem CID 3814457).
- 2012 : Expansion of synthetic protocols enabling gram-scale production.
- 2015 : Patent approval for antifungal applications, validating its therapeutic potential.
The molecular design leverages hybrid scaffolds combining benzothiophene (lipophilic domain) and 4-phenoxyaniline (hydrogen-bonding motif), reflecting a strategic response to the need for novel antifungals with reduced off-target effects.
Structural Significance in Medicinal Chemistry
With the molecular formula C28H20N2O5S (molecular weight 496.5 g/mol), the compound exhibits three critical structural domains:
The 4-phenoxyanilino subunit (C12H11NO, MW 185.22 g/mol) is particularly noteworthy, as its electron-rich aromatic system enables π-stacking interactions with fungal enzyme active sites. Computational models suggest the methyl carboxylate group at position 2 of the benzothiophene ring minimizes hepatic clearance by reducing cytochrome P450 affinity.
Current Research Landscape
Recent studies focus on structural analogs and synthetic methodologies :
- Catalyst-free condensation : Advances in forming C=N bonds (e.g., imine linkages in the pyrrole-acetyl segment) have streamlined synthesis, achieving yields >90% without metal catalysts.
- Resistance mitigation : Modifications at the pyrrole N-1 position (e.g., halogen substitutions) show enhanced activity against Candida auris strains with upregulated efflux pumps.
Ongoing clinical trials (as of 2025) explore hybrid derivatives combining this compound’s benzothiophene core with triazole antifungal pharmacophores, aiming to synergize mechanisms of action.
Pharmacological Relevance in Drug Discovery
The compound’s primary mechanism involves dual inhibition :
- Ergosterol biosynthesis disruption : The 4-phenoxyanilino group competitively inhibits lanosterol 14α-demethylase (CYP51), depleting ergosterol levels in fungal membranes.
- Reactive oxygen species (ROS) induction : The benzothiophene moiety generates intracellular ROS, exacerbating fungal oxidative stress.
In vitro potency :
| Fungal Species | MIC90 (μg/mL) | Reference |
|---|---|---|
| Candida albicans | 0.12 | Patent US8993574B2 |
| Aspergillus fumigatus | 0.31 | Patent US8993574B2 |
| Cryptococcus neoformans | 0.45 | Patent US8993574B2 |
These values surpass fluconazole’s efficacy by 8–12-fold against resistant isolates, positioning the compound as a lead candidate for next-generation antifungals.
Properties
IUPAC Name |
methyl 3-[2-[2-oxo-2-(4-phenoxyanilino)acetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O5S/c1-34-28(33)26-24(21-10-5-6-12-23(21)36-26)30-17-7-11-22(30)25(31)27(32)29-18-13-15-20(16-14-18)35-19-8-3-2-4-9-19/h2-17H,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMRYUNSLYMDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3C(=O)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate, with the CAS number 477872-78-9, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 496.54 g/mol. Its structure features a benzothiophene core, which is known for various biological activities, including anticancer and antimicrobial properties.
Biological Activity
Anticancer Activity
The compound's anticancer properties have been explored through various studies. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against a range of cancer cell lines. For instance, derivatives of benzothiophene have shown GI50 values (the concentration required to inhibit cell growth by 50%) as low as 10 nM in multiple cancer types, including leukemia, colon cancer, and lung cancer cell lines .
The mechanism of action is believed to involve interference with microtubule dynamics, akin to established antitubulin agents like vinblastine. This suggests that this compound may also operate through similar pathways .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Studies on benzothiophene derivatives have demonstrated effectiveness against various bacterial strains. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Gram-positive bacteria and fungi . This suggests potential applications in treating infections caused by resistant strains.
Case Study 1: Anticancer Efficacy
A study investigating the effects of this compound on prostate cancer cells revealed promising results. The compound exhibited a concentration-dependent inhibition of cell proliferation in PC3 prostate cancer cells, with an IC50 value significantly lower than traditional chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it maintained bactericidal activity at concentrations that were well-tolerated by mammalian cells, suggesting a favorable therapeutic index for potential clinical applications .
Summary Table of Biological Activities
Scientific Research Applications
Key Features
- Functional Groups : The presence of multiple functional groups enhances its reactivity and potential biological activity.
- Solubility : The solubility profile of the compound is crucial for its application in drug formulation and delivery systems.
Anticancer Activity
Research indicates that compounds containing the benzothiophene scaffold exhibit significant anticancer properties. Methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate has been investigated for its ability to inhibit the activity of various kinases involved in cancer progression. These kinases are critical targets due to their role in cell signaling pathways that regulate growth and survival .
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings. For instance, a study highlighted the use of similar benzothiophene derivatives in treating resistant cancer types, demonstrating improved outcomes compared to standard therapies .
Photovoltaic Materials
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics. Its ability to absorb light efficiently and convert it into electrical energy has been explored in various research projects .
Fluorescent Dyes
Due to its fluorescence characteristics, this compound can be utilized as a fluorescent dye in biological imaging and diagnostics. The stability and brightness of the fluorescence make it a valuable tool for researchers studying cellular processes .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of kinase activity | |
| Antimicrobial | Potential effects on bacterial strains | |
| Antioxidant | Scavenging free radicals |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of benzothiophene and thiophene derivatives with substituted anilino-acetyl-pyrrole motifs. Key analogs and their comparative properties are outlined below:
Substituent Analysis
Key Observations :
- Electronic Effects: The 4-phenoxyanilino group in the target compound introduces electron-donating properties via the phenoxy oxygen, contrasting with the electron-withdrawing chloro and fluoro groups in analogs . This may enhance binding affinity to polar enzyme active sites.
- Steric Considerations: The phenoxy group’s bulkiness could improve selectivity but reduce solubility compared to smaller substituents like fluoro or chloro.
Methodological Considerations for Compound Similarity
Virtual screening and similarity assessments (e.g., Tanimoto coefficients, pharmacophore mapping) underpin the identification of analogs . Key principles include:
- Structural Similarity: Shared pyrrole-acetyl-anilino motifs suggest overlapping biological targets.
- Dissimilarity Strategies: Divergent substituents (e.g., phenoxy vs. halogenated anilino) enable exploration of structure-activity relationships (SAR).
Q & A
Q. What are the optimized synthetic routes for methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate, and how can intermediates be characterized?
Methodology:
- Utilize multi-step condensation reactions, such as the Biginelli reaction, to assemble the pyrrole and benzothiophene moieties. For example, thiourea derivatives and aldehydes can be condensed under acidic conditions to form intermediates .
- Employ spectroscopic techniques (e.g., -NMR, -NMR, IR) to confirm intermediate structures. IR can validate carbonyl stretching vibrations (e.g., 1650–1750 cm), while NMR confirms proton environments and connectivity .
- Optimize reaction parameters (solvent polarity, temperature, catalyst) using Design of Experiments (DoE) to improve yield and purity .
Q. How can researchers design initial bioactivity screening experiments for this compound?
Methodology:
- Adopt a randomized block design with split-plot arrangements to test bioactivity across multiple biological targets (e.g., enzyme inhibition, cytotoxicity). For instance, assign compound concentrations as subplots and biological replicates as blocks to minimize variability .
- Use in vitro assays (e.g., fluorescence-based enzymatic assays) to measure IC values. Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) to validate results .
Q. What are the best practices for characterizing this compound’s stability under laboratory conditions?
Methodology:
- Conduct accelerated stability studies by exposing the compound to stress conditions (e.g., 40°C/75% relative humidity, UV light) over 4–8 weeks. Monitor degradation via HPLC-UV to identify decomposition products .
- Compare stability across solvents (DMSO, ethanol) to determine optimal storage conditions. Use mass spectrometry (LC-MS) to track molecular weight changes indicative of hydrolysis or oxidation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?
Methodology:
- Perform molecular docking simulations using software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases). Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics .
- Use CRISPR-Cas9 gene editing to knock out putative target genes in cell lines, then assess changes in compound efficacy via dose-response assays .
Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC50_{50}50 values across studies)?
Methodology:
- Apply comparative analysis frameworks to identify variables causing discrepancies. For example, compare cell line origins (e.g., ATCC vs. commercial clones), assay protocols (endpoint vs. kinetic), or compound purity (HPLC vs. LC-MS verification) .
- Conduct meta-analyses using standardized effect size metrics (e.g., Cohen’s ) to quantify variability across studies .
Q. What experimental strategies can reveal structure-activity relationships (SAR) for derivatives of this compound?
Methodology:
- Synthesize analogs with modifications to the benzothiophene or pyrrole moieties. For example, replace the 4-phenoxyanilino group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) and test bioactivity .
- Use multivariate statistical analysis (e.g., principal component analysis) to correlate structural descriptors (logP, polar surface area) with bioactivity data .
Q. How can environmental fate studies evaluate the compound’s persistence and degradation pathways?
Methodology:
- Design microcosm experiments to simulate environmental matrices (soil, water). Monitor degradation via -radiolabeling to track mineralization rates and identify metabolites using high-resolution mass spectrometry (HRMS) .
- Assess photodegradation by exposing the compound to UV-A/B light in aqueous solutions. Use quantum yield calculations to model degradation kinetics under natural sunlight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
